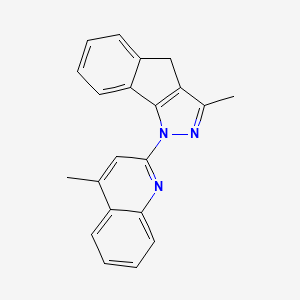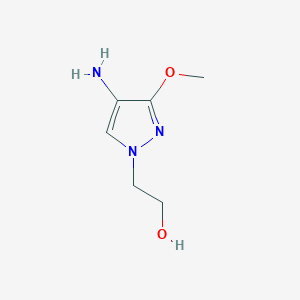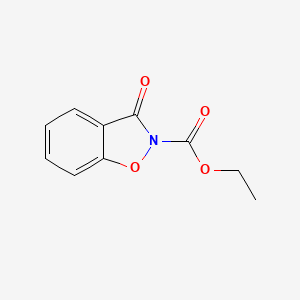
Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with various functional groups attached, making it a versatile molecule in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate can be achieved through a multi-step process. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This three-component one-pot reaction yields the desired pyrrolidinone derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for biologically active compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the functional groups present on the molecule.
Comparación Con Compuestos Similares
Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate: This compound has a phenyl group attached, which may alter its chemical properties and biological activity.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. Its versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
141976-07-0 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h5-6,10H,3-4H2,1-2H3 |
Clave InChI |
IPOPPUVIIJQXNA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(C(=O)C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)


![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)

